molecular formula C24H36OSn B3336753 (2-Biphenyloxy)tributyltin CAS No. 3644-37-9

(2-Biphenyloxy)tributyltin

Cat. No.: B3336753
CAS No.: 3644-37-9
M. Wt: 459.3 g/mol
InChI Key: CVZQPMGPWJOWCT-UHFFFAOYSA-M
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Description

(2-Biphenyloxy)tributyltin is an organotin compound with the molecular formula C24H36OSn It is a derivative of tributyltin, where one of the butyl groups is replaced by a biphenyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Biphenyloxy)tributyltin typically involves the reaction of tributyltin chloride with 2-biphenyloxy lithium or 2-biphenyloxy magnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

Bu3SnCl+C12H9OLiBu3SnOC12H9+LiCl\text{Bu}_3\text{SnCl} + \text{C}_{12}\text{H}_9\text{OLi} \rightarrow \text{Bu}_3\text{SnOC}_{12}\text{H}_9 + \text{LiCl} Bu3​SnCl+C12​H9​OLi→Bu3​SnOC12​H9​+LiCl

The reaction is usually conducted in a solvent like tetrahydrofuran (THF) at low temperatures to ensure high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

(2-Biphenyloxy)tributyltin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Biphenyloxy)tributyltin has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Biphenyloxy)tributyltin involves its interaction with nuclear receptors such as retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ). These interactions lead to alterations in reproductive, developmental, and metabolic pathways at the organism level. The compound’s lipophilicity allows it to cross cell membranes and exert its effects on intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the biphenyloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications in organic synthesis and biological research .

Properties

IUPAC Name

tributyl-(2-phenylphenoxy)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O.3C4H9.Sn/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;3*1-3-4-2;/h1-9,13H;3*1,3-4H2,2H3;/q;;;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZQPMGPWJOWCT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC1=CC=CC=C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36OSn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073328
Record name Stannane, ([1,1'-biphenyl]-2-yloxy)tributyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3644-37-9
Record name Tributyltin o-phenylphenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003644379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stannane, ([1,1'-biphenyl]-2-yloxy)tributyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIBUTYLTIN O-PHENYLPHENATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IL6W2U1YGG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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